molecular formula C20H23ClN2O3S B11241968 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11241968
M. Wt: 406.9 g/mol
InChI Key: SQEMDRHEBILKKQ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. Its molecular formula is C19H21ClN2O3S, and it has a molecular weight of approximately 392.9 g/mol .

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and methanesulfonyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE: Another structural analog with a different position of the methyl group on the phenyl ring.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-6-4-9-18(12-15)22-20(24)16-8-5-11-23(13-16)27(25,26)14-17-7-2-3-10-19(17)21/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

SQEMDRHEBILKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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